N-(4-(tert-butyl)phenyl)-4-(methylsulfonyl)piperidine-1-carboxamide
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Overview
Description
N-(4-(tert-butyl)phenyl)-4-(methylsulfonyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, a methylsulfonyl group attached to the piperidine ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-butyl)phenyl)-4-(methylsulfonyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenyl Ring: The phenyl ring with a tert-butyl substituent can be introduced through a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst like aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient processing, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-(4-(tert-butyl)phenyl)-4-(methylsulfonyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(tert-butyl)phenyl)-4-(methylsulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4-(tert-butyl)phenyl)-4-(methylsulfonyl)piperidine-1-carboxamide can be compared with other piperidine derivatives, such as:
N-(4-(tert-butyl)phenyl)piperidine-1-carboxamide: Lacks the methylsulfonyl group, which may result in different chemical reactivity and biological activity.
4-(Methylsulfonyl)piperidine-1-carboxamide: Lacks the tert-butylphenyl group, affecting its overall properties and applications.
N-(4-(tert-butyl)phenyl)-4-(methylsulfonyl)piperidine: Lacks the carboxamide group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(4-(tert-butyl)phenyl)-4-(methylsulfonyl)piperidine-1-carboxamide, a compound with the molecular formula C21H33N3O4S and a molecular weight of 423.6 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H33N3O4S
- Molecular Weight : 423.6 g/mol
- CAS Number : 2034578-97-5
The compound is believed to interact with various biological targets, influencing pathways associated with cancer cell proliferation and apoptosis. The presence of the piperidine ring is significant for its interaction with biological receptors, potentially affecting neurotransmitter systems and cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its effects on several cancer cell lines, particularly breast cancer cells such as MDA-MB-231. Key findings include:
- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell proliferation at concentrations as low as 10 μM.
- Apoptosis Induction : Treatment with the compound led to increased caspase-3 activity, indicating enhanced apoptosis in cancer cells at concentrations around 2.5 to 10 μM .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the piperidine and phenyl rings can enhance biological activity. For instance, variations in substituents on the phenyl ring have shown to affect the potency against different cancer cell lines.
Study 1: Breast Cancer Cell Lines
In a study assessing the effects of various piperidine derivatives, this compound was found to significantly reduce the viability of MDA-MB-231 cells. The study reported an IC50 value indicating effective concentration levels for inducing cytotoxicity .
Study 2: Molecular Docking Studies
Molecular docking studies have elucidated the binding affinity of this compound to target proteins involved in cancer progression. The docking results indicated favorable interactions within the active sites of these proteins, supporting its potential as a therapeutic agent .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C21H33N3O4S |
Molecular Weight | 423.6 g/mol |
CAS Number | 2034578-97-5 |
IC50 (MDA-MB-231) | ~10 μM |
Apoptosis Induction (Caspase-3) | Increased by 1.33–1.57x at 10 μM |
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-4-methylsulfonylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-17(2,3)13-5-7-14(8-6-13)18-16(20)19-11-9-15(10-12-19)23(4,21)22/h5-8,15H,9-12H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRVQYHBLHBMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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